molecular formula C24H25NO3 B214108 (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

Cat. No.: B214108
M. Wt: 375.5 g/mol
InChI Key: NNTUSYMOTQWYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C24H25NO3 . This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a benzoyl group linked to a naphthyloxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves multiple steps, typically starting with the preparation of the morpholine ring. The synthetic route may include:

Chemical Reactions Analysis

(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C24H25NO3/c1-17-14-25(15-18(2)28-17)24(26)21-12-10-19(11-13-21)16-27-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,17-18H,14-16H2,1-2H3

InChI Key

NNTUSYMOTQWYOW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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